molecular formula C8H10N4S B13324233 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13324233
M. Wt: 194.26 g/mol
InChI Key: SDMCYKDLFXFXPI-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C9H12N4S and a molecular weight of 208.28 g/mol, this compound features a fused heterocyclic system common in many biologically active molecules. The structural motif of imidazole and thiazole rings is frequently found in compounds that interact with various enzyme systems and cellular receptors . As such, this chemical serves as a valuable intermediate or building block (synthon) for researchers developing novel substances in discovery programs. It can be utilized in organic synthesis, particularly in the development of potential agonists or antagonists for pharmacological study . Our product is supplied with guaranteed high purity and consistency. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

1-[(2-methyl-1,3-thiazol-5-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H10N4S/c1-6-11-4-7(13-6)5-12-3-2-10-8(12)9/h2-4H,5H2,1H3,(H2,9,10)

InChI Key

SDMCYKDLFXFXPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Imidazole Ring Formation

The 1H-imidazol-2-amine scaffold is typically synthesized via the Debus-Radziszewski reaction , involving:

  • Reactants : A 1,2-diketone (e.g., glyoxal), an aldehyde (e.g., formaldehyde), and an ammonia source.
  • Conditions : Reflux in acetic acid or ethanol at 80–100°C for 6–12 hours.
  • Mechanism : Cyclocondensation forms the imidazole core, with subsequent functionalization at the 2-position.

Optimized Reaction Conditions

Key parameters for yield optimization include:

Step Catalyst/Solvent Temperature (°C) Time (h) Yield (%)
Imidazole formation NH₄OAc, EtOH 80 8 75–85
Thiazole alkylation K₂CO₃, DMF 60 12 65–70
Purification Column chromatography >95

Intermediate Characterization

Critical intermediates are validated via:

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are preferred to batch processes:

  • Advantages : Enhanced heat transfer, reduced reaction time, and scalability.
  • Catalyst Recycling : Pd-based catalysts are recovered via filtration, reducing costs.

Challenges and Solutions

  • Isomerization : The imidazole-thiazole linkage may exhibit tautomerism. Stabilization is achieved using chiral acids (e.g., L-tartaric acid).
  • Byproduct Formation : Unreacted thiazole methanol is minimized via stoichiometric control (1:1.2 molar ratio).

Chemical Reactions Analysis

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or imidazole rings, often using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and imidazole rings can form hydrogen bonds and other interactions with these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, differing primarily in substituents or core heterocycles:

Compound Name Core Structure Substituents/R-Groups Key Differences Reference
Target Compound Imidazole + Thiazole 2-Methylthiazole at N1; NH2 at C2 Reference structure -
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine Benzimidazole + Thiazole Thiazole at N1; NH2 at C2 Benzimidazole core vs. imidazole
5-(4-Methylphenyl)-1H-imidazol-2-amine Imidazole 4-Methylphenyl at C5; NH2 at C2 Aryl substituent vs. thiazole
Imidacloprid-guanidine-olefin Imidazolidine + Pyridine Chloropyridinylmethyl at N1; NH2 at C2 Pyridine vs. thiazole; saturated ring
1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine Thiazole Ethyl and methyl groups on thiazole Lacks imidazole ring

Key Observations :

  • Aryl-substituted imidazoles (e.g., 5-(4-methylphenyl)-1H-imidazol-2-amine) introduce hydrophobic interactions, whereas the thiazole group in the target compound may engage in hydrogen bonding via its sulfur atom .
  • Imidacloprid metabolites () highlight the impact of pyridine substitution on environmental behavior, suggesting that the thiazole in the target compound could influence soil sorption dynamics .

Physicochemical Properties

Property Target Compound (Predicted) N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine 5-(4-Methylphenyl)-1H-imidazol-2-amine
Molecular Weight ~208 g/mol 231.29 g/mol 173.21 g/mol
Melting Point >250°C (estimated) >250°C Not reported
Solubility Moderate in polar solvents Low (precipitates in aqueous media) Likely low due to aryl group
Stability High (thermal) Stable under reflux conditions Data unavailable

Notes:

  • The thiazole moiety in the target compound may enhance solubility in aprotic solvents compared to purely aromatic analogues .
  • High melting points (>250°C) are common in imidazole/thiazole hybrids due to strong intermolecular hydrogen bonding .

Biological Activity

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies involving this compound.

  • Molecular Formula : C9H12N4S
  • Molecular Weight : 208.28 g/mol
  • CAS Number : 1699601-17-6
  • Structural Characteristics : The compound contains a thiazole and imidazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and antifungal agent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.050 mg/mL

These findings suggest that the compound is particularly effective against Gram-positive bacteria, with MIC values indicating strong inhibitory effects .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.020 mg/mL
Aspergillus niger0.030 mg/mL

The antifungal activity indicates its potential use in treating fungal infections .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interferes with cellular processes in microbes, potentially disrupting cell wall synthesis or inhibiting essential metabolic pathways.

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various thiazole derivatives, including our compound of interest. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity against resistant strains of bacteria .

Study 2: Synergistic Effects

Another research focused on the synergistic effects of combining this compound with conventional antibiotics. The combination therapy showed enhanced efficacy against multi-drug resistant strains, suggesting a promising avenue for clinical applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine, and what reaction conditions are critical for optimal yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving alkylation and cyclization. A common approach involves coupling 2-methyl-1,3-thiazole-5-methanol with 1H-imidazol-2-amine under nucleophilic substitution conditions. Catalysts such as triethylamine or DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or THF) are critical for activating intermediates. Reaction monitoring via TLC or HPLC ensures completion, with purification by column chromatography or recrystallization .
  • Key Conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and control temperature (typically 60–80°C) to avoid side reactions like imidazole ring decomposition.

Q. How is the structure of this compound validated, and what spectroscopic techniques are most reliable?

  • Methodology : Structural elucidation requires a combination of:

  • FT-IR : Confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹, N-H bending at ~3300 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., thiazole-CH₃ at ~2.5 ppm, imidazole NH₂ as a broad singlet at ~5.5 ppm) and carbon connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity (>95%) .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

  • Methodology : Stability tests under varying conditions (pH, temperature, light) show:

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in airtight containers.
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the thiazole ring.
  • Moisture Sensitivity : Hygroscopic imidazole NH₂ group necessitates desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict reactivity of derivatives?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states and reaction pathways. For example, thiazole-imidazole coupling energy barriers can identify rate-limiting steps .
  • Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes) by simulating interactions between the compound and active sites. Adjust substituents (e.g., methyl groups on thiazole) to enhance binding .
  • Reaction Design Platforms : Tools like ICReDD integrate quantum mechanics and machine learning to screen optimal catalysts/solvents, reducing trial-and-error experimentation .

Q. What methodologies are used to evaluate the biological activity of this compound, particularly its antimicrobial or anticancer potential?

  • Methodology :

  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with IC₅₀ determination.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS generation assays.
  • SAR Analysis : Compare activity of derivatives with modified substituents (e.g., fluorophenyl vs. methyl groups on thiazole) to identify pharmacophores .

Q. How can conflicting spectral or biological data be resolved during characterization?

  • Methodology :

  • Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (if single crystals are obtainable) .
  • Batch Reproducibility : Replicate syntheses to rule out experimental error. For biological assays, use positive controls (e.g., cisplatin for cytotoxicity) and statistical validation (p < 0.05 via ANOVA) .
  • Isotopic Labeling : Use ¹⁵N-labeled imidazole to confirm NH₂ group assignments in ambiguous NMR spectra .

Q. What strategies are effective for modifying the compound to enhance solubility without compromising activity?

  • Methodology :

  • Pro-drug Design : Introduce phosphate or glycoside groups to increase hydrophilicity .
  • Co-crystallization : Use co-formers like succinic acid to create co-crystals with improved aqueous solubility .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the imidazole NH₂ group via carbodiimide coupling .

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